3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione
Overview
Description
“3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Chemical Structure and Spectroscopic Analysis
- Synthesis and Spectroscopic Analysis : 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione and similar compounds have been synthesized and characterized using various spectroscopic methods, including X-ray Crystallography, FT-IR, NMR, and UV-Visible spectroscopy. These methods provide detailed insights into the molecular structure and electronic properties of the compound (Murugesan et al., 2021).
Biological Activity and Docking Studies
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the biological activity of compounds like 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione. These studies help in predicting how these compounds might interact with biological targets, such as proteins (Murugesan et al., 2021).
Applications in Organic Synthesis
- Organic Substrates in Synthesis : These compounds are useful in organic synthesis. They are prone to addition reactions to the C–C double bond by various reagents and can be transformed into natural products, analogs, or precursors for interesting amino or keto acid derivatives (Liebscher & Jin, 1999).
Chiral Solvating Properties
- Chiral Solvating Agents : Certain derivatives of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione have been explored as chiral solvating agents in NMR spectroscopy. This application is crucial for the determination of the enantiomer composition of chiral substances (Wagger et al., 2007).
Geometrical Isomerism and Tautomerism
- Isomerism and Tautomerism Studies : The study of isomerism and tautomerism in compounds like 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione provides valuable insights into their chemical behavior and potential applications in synthetic chemistry (Blake & Sammes, 1970).
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-1-methylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSFFLGXBXXPJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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